4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid
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Description
4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PDA-66 and belongs to the family of N-acyl amino acid derivatives.
Scientific Research Applications
Synthetic Methodologies and Chemical Structures
Asymmetric Synthesis and Hydrogenation Studies
The asymmetric hydrogenation of alkyl or aryl derivatives, including those related to "4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid," has been explored to prepare optically pure compounds. This is crucial for developing pharmaceuticals and studying chiral chemical interactions. A notable example is the preparation of optically pure compounds via Pictet-Spengler ring closure, demonstrating significant advancements in synthetic organic chemistry (O'reilly, Derwin, & Lin, 1990).
Linkers and Resins for Solid-Phase Synthesis
The compound and its derivatives have been utilized in creating linkers and resins for solid-phase synthesis, indicating its importance in the synthesis of peptides and non-peptides. This application underscores the compound's role in streamlining synthetic processes and enhancing the efficiency of chemical syntheses (Jin, Graybill, Wang, Davis, & Moore, 2001).
Biochemical Applications
Allosteric Modifiers of Hemoglobin
Research has shown that derivatives of "4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid" can serve as potent allosteric modifiers of hemoglobin, influencing oxygen affinity and potentially offering therapeutic benefits for conditions related to oxygen transport and utilization (Randad, Mahran, Mehanna, & Abraham, 1991).
Molecular Docking and Biological Activities
The compound's derivatives have been analyzed for their interaction with biological targets through molecular docking studies. These analyses suggest potential for pharmacological applications, especially in targeting specific proteins for therapeutic outcomes (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-4-oxo-2-(propylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-4-7-16-12(15(19)20)9-14(18)17-11-6-5-10(21-2)8-13(11)22-3/h5-6,8,12,16H,4,7,9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBXTLKIYKQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid |
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